![molecular formula C14H20N2OS B7560733 3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7560733.png)
3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a spirocyclic compound that belongs to the class of azaspiro compounds. 5]undecan-3-yl(1,3-thiazol-4-yl)methanone.
Mecanismo De Acción
The mechanism of action of 3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various physiological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It also exhibits cytotoxic effects on cancer cells. It has been shown to reduce inflammation and pain in animal models of inflammation. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone in lab experiments include its potential therapeutic properties and its ease of synthesis. It can be synthesized in good yields and purified by recrystallization or column chromatography. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone. These include:
1. Further characterization of the mechanism of action of this compound.
2. Evaluation of the potential therapeutic properties of this compound in various disease models.
3. Development of more efficient synthesis methods for this compound.
4. Investigation of the toxicity and safety profile of this compound.
5. Exploration of the potential use of this compound as a lead compound for the development of new drugs.
6. Study of the structure-activity relationship of this compound and its analogs.
Conclusion:
In conclusion, this compound is a spirocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. It can be synthesized in good yields and exhibits antimicrobial, antitumor, and anti-inflammatory activities. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various physiological processes. There are several future directions for the study of this compound, including further characterization of its mechanism of action and evaluation of its potential therapeutic properties in various disease models.
Métodos De Síntesis
The synthesis of 3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone involves the condensation of 3-aminocyclohexanone with 4-isothiocyanatothiazole in the presence of a base. The reaction takes place under reflux conditions in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is obtained in good yields and can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have antimicrobial, antitumor, and anti-inflammatory activities. It also exhibits neuroprotective and analgesic effects.
Propiedades
IUPAC Name |
3-azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c17-13(12-10-18-11-15-12)16-8-6-14(7-9-16)4-2-1-3-5-14/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYITDLEPBLHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)
![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)

![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)
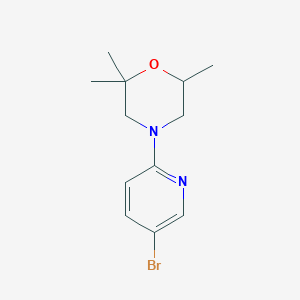
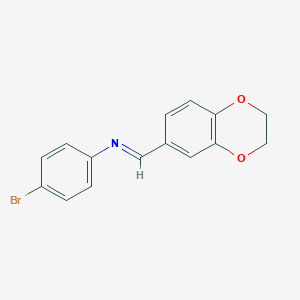
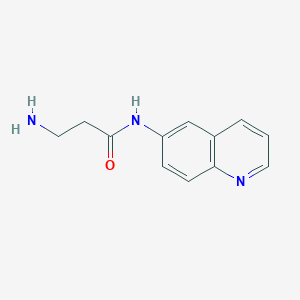
![1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7560701.png)
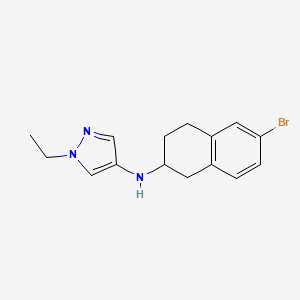
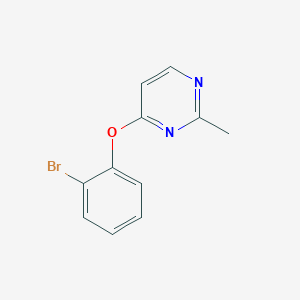
![1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B7560718.png)

![N~4~-benzyl-2-[(3,5-dimethoxybenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560732.png)